N-(Tert-butoxycarbonyl)glycine-2-13C-15N

Description

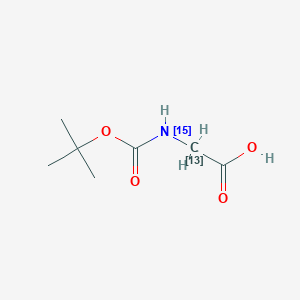

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPJIFMKZZEXLR-ARERNSRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[15NH][13CH2]C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583955 | |

| Record name | N-(tert-Butoxycarbonyl)(2-~13~C,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145143-01-7 | |

| Record name | N-(tert-Butoxycarbonyl)(2-~13~C,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145143-01-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of N Tert Butoxycarbonyl Glycine 2 13c 15n

N-(Tert-butoxycarbonyl)glycine, commonly known as Boc-glycine, is a derivative of the amino acid glycine (B1666218) where the amino group is protected by a tert-butoxycarbonyl (Boc) group. rvrlabs.comcymitquimica.com The isotopically labeled version, N-(Tert-butoxycarbonyl)glycine-2-¹³C-¹⁵N, is chemically identical to the unlabeled compound but contains a carbon-13 isotope at the alpha-carbon (the "2" position) and a nitrogen-15 (B135050) isotope in the amino group. This dual labeling makes it a valuable tool for mass spectrometry and NMR-based studies.

The physicochemical properties of the unlabeled compound are well-characterized and are expected to be nearly identical for the labeled analogue, with a slight increase in molecular weight due to the presence of the heavier isotopes.

| Property | Value |

|---|---|

| Molecular Formula | C₆¹³CH₁₃¹⁵NO₄ |

| Molecular Weight (unlabeled) | 175.18 g/mol rvrlabs.comnih.gov |

| Molecular Weight (labeled) | ~177.18 g/mol |

| Appearance | White to off-white powder or crystal rvrlabs.comcymitquimica.com |

| Melting Point | 86-89 °C rvrlabs.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol (B129727) and acetone. guidechem.com |

Advanced Analytical Characterization of N Tert Butoxycarbonyl Glycine 2 13c 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Confirmation

¹³C NMR Chemical Shift Analysis and Positional Isotope Verification

The introduction of a ¹³C isotope at the C2 position of the glycine (B1666218) backbone dramatically enhances the signal for this specific carbon in a ¹³C NMR spectrum. Standard ¹³C NMR relies on the low natural abundance (about 1.1%) of ¹³C. In N-(Tert-butoxycarbonyl)glycine-2-13C-15N, the C2 carbon is nearly 100% ¹³C, resulting in a signal that is approximately 90 times more intense than any other single carbon in the molecule. This intense signal serves as a definitive confirmation of successful labeling.

The chemical shift of this labeled carbon provides verification of its chemical environment. The electron-withdrawing effects of the adjacent nitrogen and carbonyl groups influence its resonance frequency. In a typical solvent like CDCl₃, the α-carbon of glycine derivatives appears in a predictable region. The positional verification is confirmed by observing the single, highly intense peak at the expected chemical shift for the C2 carbon, while all other carbons in the molecule (from the Boc protecting group and the carboxyl group) exhibit signals consistent with natural abundance ¹³C. nsf.gov

Table 1: Representative ¹³C NMR Chemical Shifts for N-(Tert-butoxycarbonyl)glycine Moiety

| Carbon Atom | Typical Chemical Shift (δ) in ppm | Expected Observation for Labeled Compound |

| ¹³C2 (α-carbon) | 44-46 | Highly intense singlet (or doublet due to ¹⁵N coupling) |

| Carboxyl (C=O) | 170-174 | Singlet of normal intensity |

| Boc (C=O) | 155-157 | Singlet of normal intensity |

| Boc (quaternary C) | 79-81 | Singlet of normal intensity |

| Boc (CH₃) | 28-29 | Singlet of normal intensity |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |

¹⁵N NMR Spectroscopy for Nitrogen Isotope Confirmation

Similar to ¹³C NMR, ¹⁵N NMR spectroscopy is used to confirm the incorporation of the ¹⁵N isotope. The natural abundance of ¹⁵N is very low (around 0.37%), making unenriched samples difficult to analyze. The enrichment of the glycine nitrogen to >98% ¹⁵N in this compound yields a strong and easily detectable signal. titech.ac.jp

The chemical shift of the ¹⁵N nucleus is sensitive to its electronic environment, including hybridization and bonding. For the nitrogen in the Boc-protected amino acid, the signal appears in a characteristic region for urethane (B1682113) or amide-like nitrogens. titech.ac.jp The observation of a single, strong resonance in the expected region of the ¹⁵N NMR spectrum confirms the successful and specific labeling at the nitrogen position. isotope.com

Spin-Spin Coupling Constants (J-couplings) for Connectivity and Conformation

The presence of two adjacent, NMR-active nuclei—¹³C at the alpha-carbon and ¹⁵N in the amino group—gives rise to a phenomenon known as spin-spin coupling (or J-coupling). This coupling provides unequivocal proof of the direct bond between these two labeled atoms. rsc.org

In the ¹³C NMR spectrum, the signal for the labeled C2 carbon, instead of being a sharp singlet, will appear as a doublet. The splitting distance between the two peaks of the doublet is the one-bond coupling constant, denoted as ¹J(¹³C,¹⁵N). The magnitude of this coupling constant is characteristic of a single bond between a carbon and a nitrogen atom and typically falls in the range of 5-20 Hz for sp³-hybridized systems. nih.govresearchgate.net Conversely, in the ¹⁵N NMR spectrum, the nitrogen signal would also be split into a doublet by the adjacent ¹³C nucleus. The measurement of this ¹J(¹³C,¹⁵N) coupling constant is a powerful confirmation of the isotopic labeling pattern. nih.gov

Table 2: Typical ¹³C-¹⁵N One-Bond Coupling Constants

| Coupling | Typical Value (Hz) | Significance |

| ¹J(¹³C2,¹⁵N) | 5-20 Hz | Confirms the direct C-N bond between the labeled atoms. |

Application in Biomolecular NMR Quality Control

Isotopically labeled amino acids, such as this compound, are fundamental reagents in biomolecular NMR studies of proteins and peptides. chempep.com When a protein is produced using this labeled glycine, every glycine residue incorporated will contain the ¹³C-¹⁵N pair. This serves as a powerful tool for quality control and spectral analysis.

The unique ¹³C and ¹⁵N chemical shifts of glycine, combined with the confirmed isotopic labeling, allow for unambiguous assignment of glycine resonances in complex protein spectra. The presence of the strong, coupled signals acts as a spectral signature, confirming the successful incorporation of the labeled amino acid into the protein structure. This is crucial for subsequent structural and dynamic studies, where accurate resonance assignment is the critical first step.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Distribution

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and assessing its isotopic composition with high accuracy.

Determination of Mass Isotopomer Distributions (MIDs) for Labeled Compounds

For this compound, mass spectrometry is used to determine the isotopic purity and the distribution of different mass isotopomers. An unlabeled N-(Tert-butoxycarbonyl)glycine molecule has a specific monoisotopic mass. The doubly labeled version has a mass that is two daltons higher (one from ¹³C replacing ¹²C, and one from ¹⁵N replacing ¹⁴N).

Mass Isotopomer Distribution (MID) analysis involves precisely measuring the relative abundances of the unlabeled molecule (M+0), singly labeled variants (M+1, e.g., only ¹³C or only ¹⁵N), and the desired doubly labeled molecule (M+2). nih.govresearchgate.net This analysis provides a quantitative measure of the isotopic enrichment. For a high-purity sample of this compound, the mass spectrum would be dominated by the peak corresponding to the M+2 isotopomer. The very low abundance of M+0 and M+1 peaks confirms the high isotopic purity of the compound. This technique is critical for ensuring the quality and reliability of the labeled compound for its use in quantitative metabolic flux analysis or as a standard in proteomics. acs.org

Table 3: Theoretical Mass Isotopomer Distribution for N-(Tert-butoxycarbonyl)glycine

| Isotopomer | Formula | Theoretical Monoisotopic Mass (Da) | Expected Relative Abundance in Labeled Sample |

| M+0 (Unlabeled) | C₇H₁₃¹⁴NO₄ | 175.084 | Very Low (<1%) |

| M+1 (Singly Labeled) | C₆¹³CH₁₃¹⁴NO₄ or C₇H₁₃¹⁵NO₄ | 176.087 or 176.081 | Low (<2%) |

| M+2 (Doubly Labeled) | C₆¹³CH₁₃¹⁵NO₄ | 177.084 | Dominant (>98%) |

| Note: Theoretical masses are approximate. The observed distribution confirms the isotopic enrichment level. |

High-Resolution Mass Spectrometry for Confirmation of Labeling Pattern

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the isotopic labeling pattern in this compound. This technique provides highly accurate mass measurements, allowing for the differentiation between the isotopically labeled compound and its unlabeled counterpart, as well as other potential impurities. The precision of HRMS enables the verification that the isotopic labels are incorporated at the intended positions and at the specified enrichment levels.

The molecular formula for this compound is C₆¹³CH₁₃¹⁵NO₄. The introduction of a ¹³C atom at the second position of the glycine backbone and a ¹⁵N atom in the amide group results in a distinct mass shift compared to the unlabeled molecule. The expected monoisotopic mass can be calculated with high precision, and this theoretical value is then compared against the experimentally observed mass. A close correlation between the calculated and found mass-to-charge (m/z) ratios confirms the successful and specific incorporation of the stable isotopes. Commercial suppliers of this compound specify an isotopic purity of approximately 99 atom % for ¹³C and 98 atom % for ¹⁵N. sigmaaldrich.com

The analysis by HRMS confirms the mass shift of M+2 compared to the unlabeled N-(tert-butoxycarbonyl)glycine, corresponding to the incorporation of one ¹³C and one ¹⁵N atom. sigmaaldrich.com

| Parameter | Value |

|---|---|

| Molecular Formula | Boc-¹⁵NH¹³CH₂CO₂H |

| Isotopic Labeling | ¹³C at position 2, ¹⁵N |

| Calculated Molecular Weight | 177.17 g/mol |

| Expected Mass Shift (vs. unlabeled) | M+2 |

| Isotopic Purity (¹³C) | 99 atom % |

| Isotopic Purity (¹⁵N) | 98 atom % |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are fundamental to the production and quality control of this compound, ensuring its suitability for use in sensitive applications like biomolecular NMR and proteomics. isotope.com Techniques such as High-Performance Liquid Chromatography (HPLC) and flash chromatography are employed for purity assessment and purification, respectively.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. This analytical technique separates the target compound from any unreacted starting materials, byproducts, or other impurities. The purity is typically assessed by measuring the peak area of the compound in the chromatogram relative to the total area of all detected peaks.

For isotopically labeled amino acid derivatives, reversed-phase HPLC (RP-HPLC) is commonly used. The purity specifications for commercially available this compound are generally high, often exceeding 98%. sigmaaldrich.comisotope.com For instance, certificates of analysis for analogous labeled compounds often show purity levels of 100% as determined by HPLC with detectors like Evaporative Light Scattering (ELSD), demonstrating the effectiveness of the purification and analysis protocols. lgcstandards.com

| Parameter | Specification |

|---|---|

| Analytical Method | High-Performance Liquid Chromatography (HPLC) |

| Typical Chemical Purity | ≥98% |

| Common Detector | UV, ELSD, MS |

Flash Chromatography for Isolation of Labeled Derivatives

Flash chromatography is a rapid form of preparative column chromatography used for the efficient isolation and purification of synthesized compounds, including isotopically labeled amino acid derivatives. This technique is often employed during the synthesis process to separate the desired labeled product from reaction mixtures.

In the synthesis of Boc-protected amino acids and their derivatives, flash chromatography using a silica (B1680970) gel stationary phase is a common purification step. nih.gov A solvent system, such as a gradient of ethyl acetate (B1210297) in petroleum ether, is used to elute the components from the column. nih.gov The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product, which are then combined and concentrated to yield the purified labeled compound. This method is crucial for achieving the high chemical purity required before final analysis by techniques like HPLC and HRMS.

Applications in Scientific Research

Use in Metabolic Pathway Analysis

The dual labeling of N-(Tert-butoxycarbonyl)glycine-2-¹³C-¹⁵N makes it an excellent tracer for metabolic pathway analysis. nih.gov When cells are supplied with a substrate labeled with stable isotopes, the isotopes are incorporated into downstream metabolites. By analyzing the labeling patterns of these metabolites, researchers can map the flow of atoms through biochemical networks and confirm the activity of specific pathways. nih.govresearchgate.net

For example, glycine (B1666218) is central to one-carbon (1C) metabolism, a set of reactions crucial for the synthesis of nucleotides (the building blocks of DNA and RNA) and other essential biomolecules. escholarship.org The mitochondrial glycine cleavage system (GCS) breaks down glycine, transferring its second carbon (the α-carbon) to a folate cofactor. escholarship.org Using [2-¹³C]glycine, researchers can trace the fate of this carbon atom as it is used in various biosynthetic processes, such as the synthesis of purines and thymidine. escholarship.org The presence of the ¹⁵N label provides an additional tracer to follow the nitrogen atom from glycine. This technique has been used to investigate glycine metabolism in various cell lines and in vivo models. escholarship.orgresearchgate.net

Protein Structure and Dynamics Studies via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. The incorporation of stable isotopes like ¹³C and ¹⁵N is often essential for NMR studies of proteins, especially larger ones. researchgate.netutoronto.ca Uniform or selective labeling of a protein with these isotopes simplifies complex NMR spectra and allows for the use of multidimensional NMR experiments that are crucial for structure determination. researchgate.netutoronto.ca

N-(Tert-butoxycarbonyl)glycine-2-¹³C-¹⁵N can be used in solid-phase peptide synthesis to introduce a specifically labeled glycine residue at a desired position within a peptide or protein. sigmaaldrich.com This site-specific labeling is particularly valuable for:

Resonance Assignment: Assigning specific signals in the NMR spectrum to particular atoms in the protein is a critical first step in any NMR study. nih.gov Isotopic labeling helps to connect resonances from adjacent atoms in the protein backbone. nih.gov

Structural Probes: A labeled amino acid can act as a probe to study the local environment and dynamics at a specific site within the protein. researchgate.net This is useful for investigating protein-ligand interactions or conformational changes.

Solid-State NMR: For proteins that are not soluble or form large aggregates like amyloid fibrils, solid-state NMR is used. sigmaaldrich.com Isotopic labeling is critical for these experiments to obtain structural information. sigmaaldrich.comnih.gov

Tracer in Quantitative Proteomics

Quantitative proteomics aims to measure the abundance of proteins and their changes under different conditions. Stable isotope labeling is a key technology in this field. oup.comoup.com As mentioned earlier, SILAC is a widely used metabolic labeling approach where cells incorporate stable isotope-labeled amino acids into their proteins. nih.govnih.gov

While SILAC typically uses labeled arginine or lysine, labeled glycine derivatives can also be employed. A related approach is the use of isotopically labeled proteins as internal standards. oup.com In this "spike-in" method, a known amount of a heavy-isotope-labeled protein or a complex mixture of labeled proteins (a "super-SILAC" standard) is added to an unlabeled sample. nih.gov This allows for the absolute or relative quantification of the corresponding unlabeled proteins in the sample. N-(Tert-butoxycarbonyl)glycine-2-¹³C-¹⁵N serves as a precursor for the synthesis of peptides and proteins that can be used as such internal standards, enabling precise and accurate protein quantification in complex biological samples like tissues or organisms. nih.gov

Challenges and Future Directions in Research Utilizing N Tert Butoxycarbonyl Glycine 2 13c 15n

Methodological Challenges in Isotopic Labeling and Purity

The synthesis of isotopically labeled amino acids, including N-(Tert-butoxycarbonyl)glycine-2-13C-15N, requires meticulous control over reaction conditions to ensure high chemical and enantiomeric purity.

Overcoming Issues of Racemization in Amino Acid Derivatization

A significant challenge in the synthesis of amino acid derivatives is the potential for racemization, the conversion of a pure enantiomer into a mixture of both enantiomers. This is particularly critical in peptide synthesis where the biological activity of the resulting peptide is highly dependent on its stereochemistry. The derivatization of glycine (B1666218) itself does not present a risk of racemization at the alpha-carbon as it is achiral. However, when N-Boc-glycine is used in peptide synthesis, the activated carboxyl group can promote racemization in the adjacent amino acid residue.

Factors that can influence racemization include the choice of base, temperature, and the presence of activation agents. For instance, the racemization of related N-Boc protected amino acids can be influenced by bases used in catalytic amounts or in molar equivalents, with the process often conducted at temperatures ranging from -30 to 80 °C. google.com The use of activation agents that increase the acidity of the α-hydrogen can also contribute to racemization. google.com Therefore, careful selection of coupling reagents and reaction conditions is paramount to maintain the stereochemical integrity of peptides incorporating labeled glycine. The enantiomeric purity of the starting materials is crucial, as even small impurities can lead to significant amounts of undesired stereoisomers in the final peptide product.

Strategies for Complete Deprotection and Product Isolation

The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various conditions and its relatively straightforward removal. However, achieving complete deprotection without causing side reactions or incomplete removal can be challenging. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). reddit.com Incomplete deprotection can lead to a mixture of protected and deprotected products, complicating the purification process.

Strategies to ensure complete deprotection include optimizing the concentration of the acid, the reaction time, and the temperature. For substrates sensitive to strong acid, milder conditions or alternative deprotection methods may be necessary. For instance, protic ionic liquids have been explored as efficient catalysts for the hydrolytic cleavage of the N-Boc group. researchgate.net Following deprotection, the isolation of the pure product requires effective purification techniques, such as high-performance liquid chromatography (HPLC), to separate the desired isotopically labeled compound from any remaining starting materials, byproducts, or impurities.

Innovations in Isotopic Labeling Techniques

To enhance the utility of isotopically labeled compounds like this compound, researchers are continuously developing more sophisticated and efficient labeling and synthesis techniques.

Advancements in Stereo-array Isotope Labeling (SAIL) for Enhanced NMR Resolution

Stereo-array Isotope Labeling (SAIL) is a powerful technique that enhances the resolution and simplifies the analysis of Nuclear Magnetic Resonance (NMR) spectra of proteins and other biomolecules. uni-frankfurt.denih.gov SAIL involves the stereospecific and regiospecific labeling of molecules with stable isotopes such as 2H, 13C, and 15N. uni-frankfurt.denih.gov This strategic placement of isotopes leads to sharpened NMR signals and a reduction in spectral complexity without the loss of crucial structural information. uni-frankfurt.denih.gov

The use of this compound in conjunction with SAIL-amino acids in cell-free protein synthesis systems allows for the creation of proteins with highly specific labeling patterns. This approach is particularly advantageous for studying large proteins (over 50 kDa) and membrane proteins, which often produce broadened and overlapping peaks in conventional NMR spectra. nih.govprotein-nmr.org.uk The simplified spectra obtained from SAIL-labeled proteins facilitate automated structure calculations, accelerating the process of determining three-dimensional protein structures in solution. nih.gov

Exploration of Microwave-Assisted Synthesis for Accelerated Labeling

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. In the context of isotopic labeling, microwave irradiation can significantly reduce reaction times for both the coupling of amino acids and the deprotection steps in solid-phase peptide synthesis. shimadzu.com.cn For example, microwave heating has been shown to decrease the time required for the crystallization of glycine, suggesting its potential to speed up various steps in the synthesis and purification of labeled amino acids. nih.gov

The application of microwave energy in the synthesis of this compound and its incorporation into peptides could offer a more rapid and efficient alternative to conventional heating methods. This can be particularly beneficial for the preparation of isotopically labeled compounds, which are often synthesized in smaller quantities and can be costly and time-consuming to produce.

Expanding Applications in Systems Biology and Multi-Omics Research

The dual labeling of this compound with both a heavy carbon and a heavy nitrogen isotope makes it an invaluable tool for systems biology and multi-omics research. These fields aim to provide a holistic understanding of biological systems by studying the complex interactions between genes, proteins, and metabolites.

Isotopically labeled amino acids are essential for quantitative proteomics and metabolomics studies. In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are grown in media containing "light" (e.g., 12C, 14N) or "heavy" (e.g., 13C, 15N) amino acids. The proteins and metabolites synthesized by the cells will incorporate these isotopes. By mixing samples from different conditions (e.g., healthy vs. diseased cells) and analyzing them by mass spectrometry, researchers can accurately quantify changes in protein and metabolite levels. The dual labeling in this compound provides a significant mass shift, which enhances the accuracy of mass spectrometry analysis.

Integration with Advanced Lipidomic and Proteomic Methodologies

The integration of stable isotope tracers into lipidomics and proteomics represents a significant frontier in metabolic research. The use of stable isotope-labeled amino acids is a key technology in proteomics and metabolic studies, allowing researchers to trace the metabolic fate of these molecules in living organisms. In proteomics, methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have become a gold standard for quantitative analysis. researchgate.net In this technique, cell populations are grown in media containing "heavy" or "light" amino acids, and the resulting protein populations can be mixed and analyzed by mass spectrometry to accurately quantify changes in protein abundance. nih.gov

Similarly, combining ¹³C and ¹⁵N stable isotopes with mass spectrometry has enabled novel strategies to directly quantify the dynamics of lipids in living animals. nih.govnih.gov This dual-labeling approach allows for the measurement of replenishment rates for individual fatty acids and intact phospholipids within cellular membranes. nih.govnih.gov Such methodologies are critical for understanding how membrane composition, which influences permeability, fluidity, and curvature, is maintained. nih.gov The future direction involves refining these integrated approaches to simultaneously monitor the flux of precursors like glycine into both protein and lipid synthesis pathways within a single experimental system, providing a more holistic view of cellular metabolism.

| Methodology | Application Area | Isotopes Used | Key Outcome | Reference |

|---|---|---|---|---|

| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Quantitative Proteomics | ¹³C, ¹⁵N | Accurate quantification of protein abundance changes between different cell populations. | researchgate.netnih.gov |

| Dual Isotope Labeling MS | Lipidomics | ¹³C, ¹⁵N | Direct quantification of the replenishment and turnover rates of fatty acids and phospholipids. | nih.govnih.govnih.gov |

| Metabolic Flux Analysis (MFA) | Metabolomics | ¹³C, ¹⁵N | Construction of detailed metabolic flux maps to reveal changes in metabolic networks. |

Enhanced Quantification of Complex Biological Processes through Dual Labeling

The dual labeling of N-(Tert-butoxycarbonyl)glycine with both ¹³C and ¹⁵N offers a powerful tool for the enhanced quantification of complex biological processes by allowing the simultaneous tracing of carbon and nitrogen pathways. nih.govembopress.org This approach enables researchers to perform ¹³C¹⁵N-Metabolic Flux Analysis (MFA), which tracks the interconversions of both carbon and nitrogen atoms throughout the entire metabolic network. nih.gov This technique provides a more comprehensive understanding of metabolism than single-isotope tracing.

For instance, dual labeling has been successfully applied to quantify intracellular carbon and nitrogen fluxes in microorganisms, revealing the operational modes of anaplerotic fluxes and the bidirectionality of amino acid biosynthesis pathways. nih.govembopress.org Such studies have established glutamate as a central node for nitrogen metabolism in certain organisms. embopress.org The key advantage of this method is its ability to jointly resolve carbon and nitrogen fluxes quantitatively, providing a powerful and statistically rigorous platform to infer metabolism in any biological system. nih.govembopress.org Future research will focus on applying these dual-labeling strategies to more complex multicellular organisms and disease models to unravel the intricate coordination between carbon and nitrogen metabolism in health and pathology.

| Biological System/Organism | Key Finding | Significance | Reference |

|---|---|---|---|

| Mycobacterium bovis BCG | Identified glutamate as the central node of nitrogen metabolism. | Provides a comprehensive map of both carbon and nitrogen flux, informing drug development targeting the pathogen's metabolism. | nih.govembopress.org |

| C. elegans | Quantified the rapid replacement rates of membrane phospholipid pools. | Revealed new facets of the impact of stearoyl-CoA desaturases (SCDs) on overall membrane maintenance. | nih.govnih.gov |

| Kluyveromyces lactis | Demonstrated different timescales for ¹³C and ¹⁵N incorporation from labeled arginine into other amino acids. | Allowed for the time-deconvolution of carbon and nitrogen fluxes, enhancing the precision of metabolic flux analysis. | embopress.org |

Development of Novel Analytical Platforms for Labeled Metabolites and Biomolecules

The full potential of dual-labeled compounds like this compound can only be realized through the continued development of advanced analytical platforms. Mass spectrometry (MS) is the cornerstone technology for biomolecule analysis due to its precision and sensitivity. technologynetworks.com The challenge in dual-labeling experiments is to distinguish between ¹³C and ¹⁵N isotopomers, which requires high-resolution instrumentation. nih.gov

Advanced platforms such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), Orbitrap mass spectrometers, and Quadrupole Time-of-Flight (Q-TOF) systems provide the necessary ultra-high resolution to resolve the full spectrum of isotopomers. nih.govwseas.uschromatographyonline.commdpi.com Furthermore, tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of complex biomolecules and for quantifying them in intricate biological samples. technologynetworks.comwseas.us

Recent innovations are focused on improving all aspects of the analytical workflow:

Separation: Integrating liquid chromatography (LC) and capillary electrophoresis (CE) with mass spectrometry (LC-MS, CE-MS) enhances the separation of complex mixtures before analysis, increasing accuracy and reliability. mdpi.comtandfonline.comoup.com

Ionization: Enhancements in electrospray ionization (ESI), particularly nano-ESI, and matrix-assisted laser desorption/ionization (MALDI) have led to greater sensitivity, which is vital for detecting low-abundance biomolecules. chromatographyonline.com

Data Analysis: The development of sophisticated bioinformatics software is essential to process the vast amounts of data generated by high-resolution instruments and to accurately determine isotopomer patterns. tandfonline.comoup.com

The future direction is toward creating more rapid, sensitive, and high-throughput analytical methods that can provide a comprehensive and quantitative picture of the metabolome and proteome from increasingly smaller sample sizes. chromatographyonline.comoup.com

Q & A

Basic Research Questions

Q. How is N-(Tert-butoxycarbonyl)glycine-2-13C-15N synthesized, and what role do isotopic labels play in the process?

- Methodology : The compound is synthesized via tert-butoxycarbonyl (Boc) protection of isotopically labeled glycine. For example, [2-13C,15N]-glycine undergoes Boc protection using Boc anhydride or Boc-Cl in alkaline conditions (e.g., 2 M NaOH at 0°C), followed by acidification (5 M HCl) to isolate the product . Isotopic labeling ensures traceability in metabolic studies and enhances NMR/IR signal resolution for structural analysis .

Q. What purification techniques are recommended for isolating this compound?

- Methodology : Liquid-liquid extraction (e.g., ethyl acetate/water partitioning) removes unreacted reagents, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate Boc-protected glycine from byproducts. Purity is verified via HPLC or LC-MS, with isotopic enrichment confirmed by high-resolution mass spectrometry (HRMS) .

Q. Why is isotopic labeling (13C, 15N) critical for studying glycine derivatives in peptide synthesis?

- Methodology : Dual 13C and 15N labels enable precise tracking of glycine’s metabolic incorporation into peptides using isotopic ratio mass spectrometry (IRMS) or heteronuclear NMR (e.g., 13C-1H HSQC). This is essential for kinetic studies of peptide bond formation and enzyme-mediated modifications .

Advanced Research Questions

Q. How can Boc protection efficiency be optimized for 13C/15N-labeled glycine under catalyst-free conditions?

- Methodology : A water-mediated, catalyst-free approach using Boc₂O (di-tert-butyl dicarbonate) in aqueous NaOH at 0°C achieves >95% yield. The absence of organic solvents minimizes isotopic dilution, while controlled pH (8–9) prevents racemization. Reaction progress is monitored via TLC (Rf = 0.3 in 3:1 hexane/EtOAc) .

Q. What isotopic effects arise in kinetic studies of Boc-protected glycine derivatives?

- Methodology : Kinetic isotope effects (KIEs) for 15N-labeled glycine are measured using stopped-flow NMR or UV-Vis spectroscopy. For example, 15N-labeled glycine exhibits a KIE of ~1.02–1.04 in peptide coupling reactions due to altered nucleophilicity at the α-amino group .

Q. How do researchers resolve contradictions in isotopic purity data for dual-labeled compounds?

- Methodology : Discrepancies between theoretical and observed isotopic enrichment (e.g., 13C: 99% vs. 97%) are analyzed via tandem MS/MS fragmentation. Cross-validation with isotopic standard curves and correction for natural abundance 13C/15N (1.1% and 0.37%, respectively) improves accuracy .

Q. What analytical challenges arise in characterizing Boc-glycine-2-13C-15N stability under acidic/basic conditions?

- Methodology : Stability is assessed via pH-dependent degradation studies (e.g., 0.1 M HCl or NaOH at 25°C). LC-MS quantifies Boc deprotection rates, while 13C NMR tracks carboxylate group integrity. Degradation products (e.g., free glycine-2-13C-15N) are identified using isotopic shift patterns .

Q. How can researchers mitigate isotopic scrambling during Boc-deprotection in peptide synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.